

physical and chemical properties of 3-Bromo-2,5-dichlorobenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-2,5-dichlorobenzaldehyde

Cat. No.: B2418497

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An In-depth Technical Guide to **3-Bromo-2,5-dichlorobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,5-dichlorobenzaldehyde is a halogenated aromatic aldehyde that serves as a key intermediate and building block in organic synthesis.[1] Its trifunctional nature, featuring an aldehyde group and three halogen substituents (one bromine and two chlorine atoms) on the benzene ring, offers a versatile platform for the synthesis of more complex molecules. The electron-withdrawing properties of the halogens and the aldehyde group significantly influence the reactivity of the aromatic ring and the carbonyl group.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-Bromo-2,5-dichlorobenzaldehyde**, along with its synthetic methodologies, reactivity, and applications, particularly in the fields of medicinal chemistry and agrochemical research.[2]

Chemical and Physical Properties

3-Bromo-2,5-dichlorobenzaldehyde is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[3][4] While experimentally determined values for some physical properties are not readily available, predicted values based on its structure provide useful estimates.

Table 1: Physical and Chemical Properties of **3-Bromo-2,5-dichlorobenzaldehyde**

Property	Value	Source
CAS Number	1823608-01-0	[1][2][5]
Molecular Formula	C ₇ H ₃ BrCl ₂ O	[5]
Molecular Weight	253.91 g/mol	[6][7]
IUPAC Name	3-bromo-2,5-dichlorobenzaldehyde	[3][5]
Appearance	Solid, white to light yellow powder	[3][4]
Boiling Point	294.8 ± 35.0 °C (Predicted)	
Density	1.798 ± 0.06 g/cm ³ (Predicted)	
Melting Point	Data not available. (Related compound 3-Bromo-5-chlorobenzaldehyde: 69.0-73.0 °C)	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3-Bromo-2,5-dichlorobenzaldehyde**.

Table 2: Spectroscopic Data for **3-Bromo-2,5-dichlorobenzaldehyde**

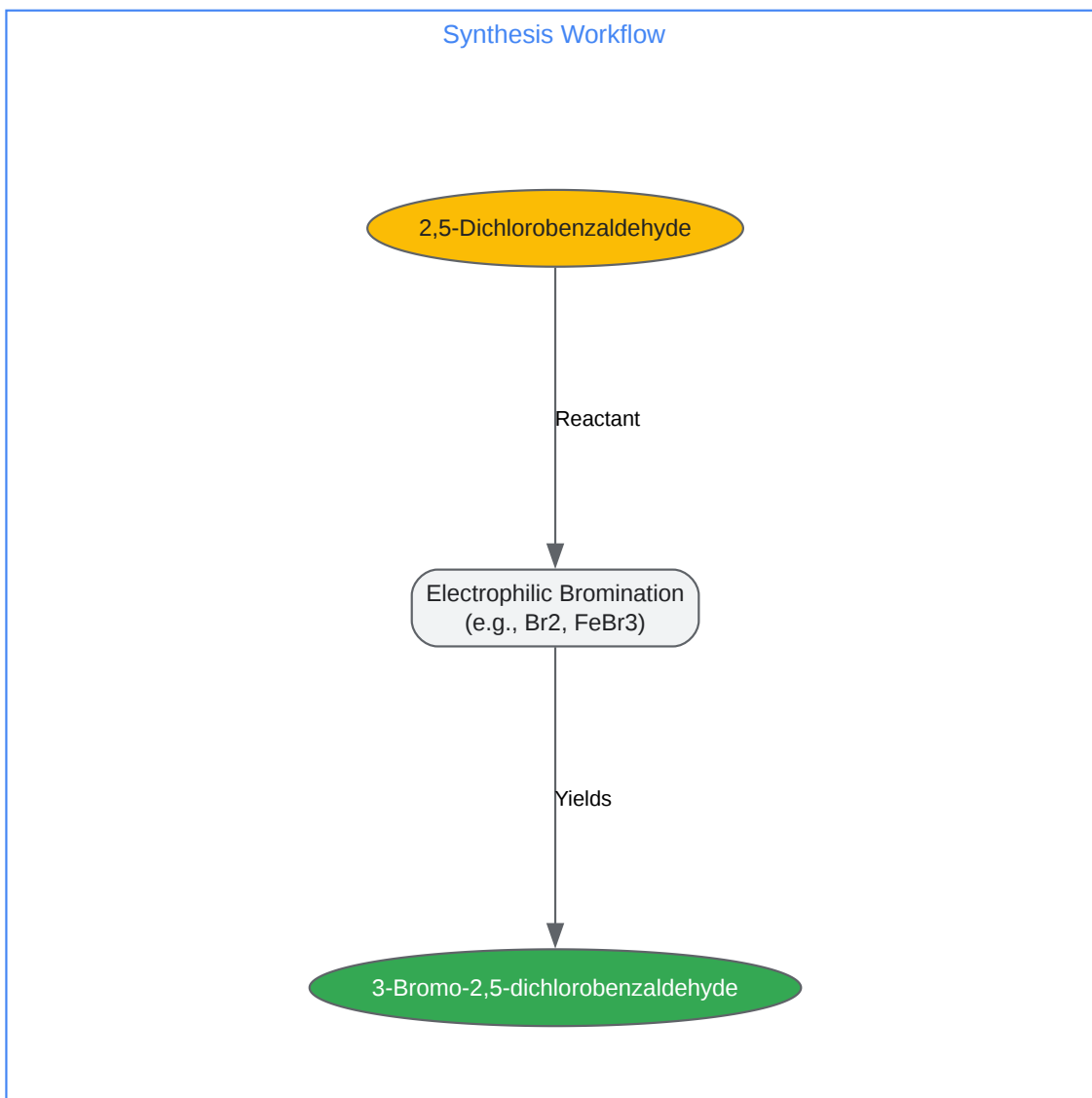
Technique	Expected Chemical Shifts / Wavenumbers
^1H NMR	Aldehyde proton: 9.5-10.5 ppm (singlet) Aromatic protons: 7.0-8.0 ppm[2]
^{13}C NMR	Carbonyl carbon: 185-200 ppm Aromatic carbons: 120-140 ppm[2]
IR Spectroscopy	$\sim 1700\text{ cm}^{-1}$ (C=O stretch, strong) $>3000\text{ cm}^{-1}$ (Aromatic C-H stretch) ~ 2850 & $\sim 2750\text{ cm}^{-1}$ (Aldehyde C-H stretch) ~ 1600 - 1450 cm^{-1} (Aromatic C=C stretch) ~ 800 - 600 cm^{-1} (C-Cl stretch) ~ 700 - 500 cm^{-1} (C-Br stretch)[2]
Mass Spectrometry	High-resolution mass spectrometry would show a molecular ion peak $[\text{M}]^+$ corresponding to its exact molecular weight.[2]

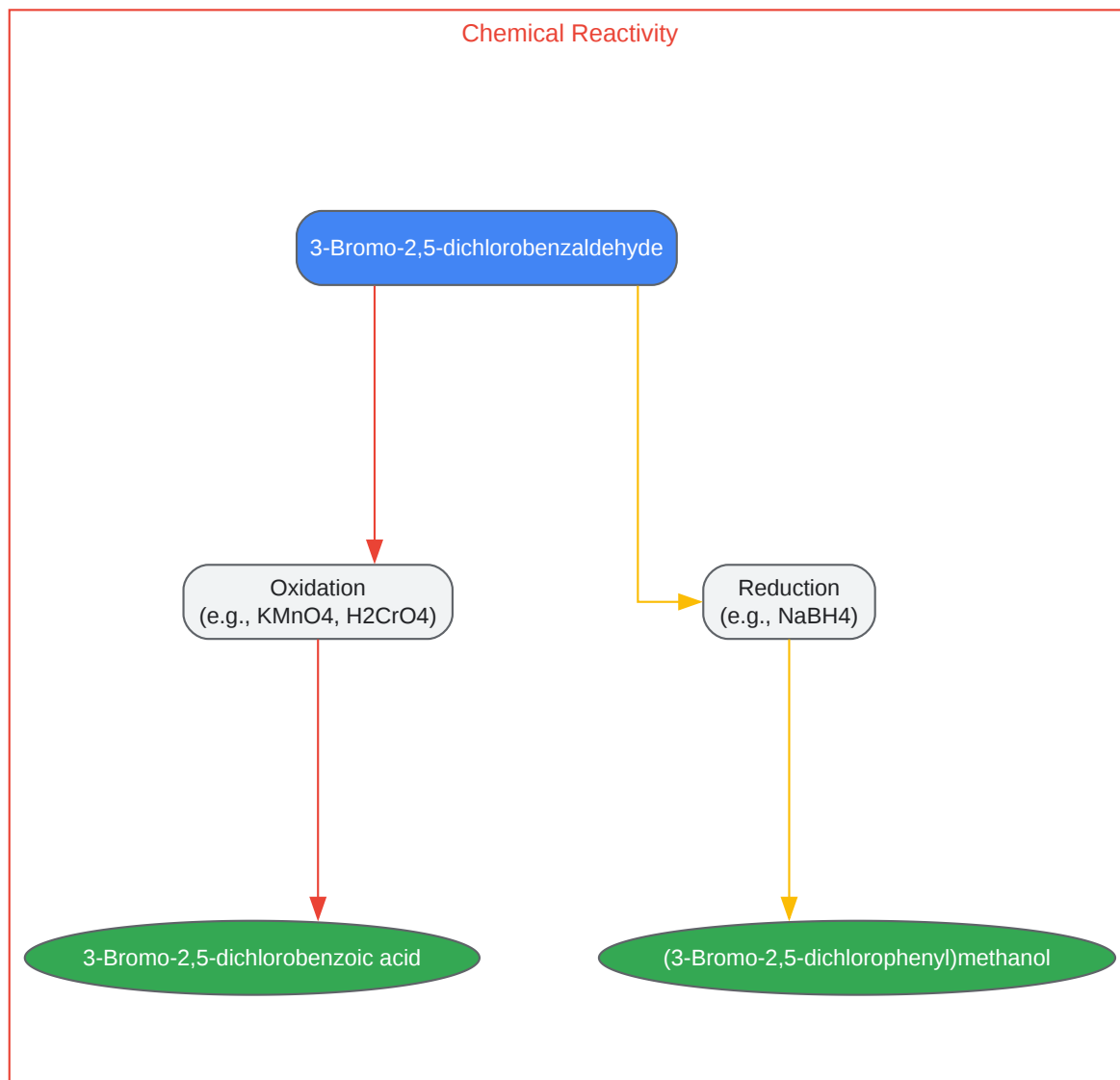
Synthesis and Reactivity

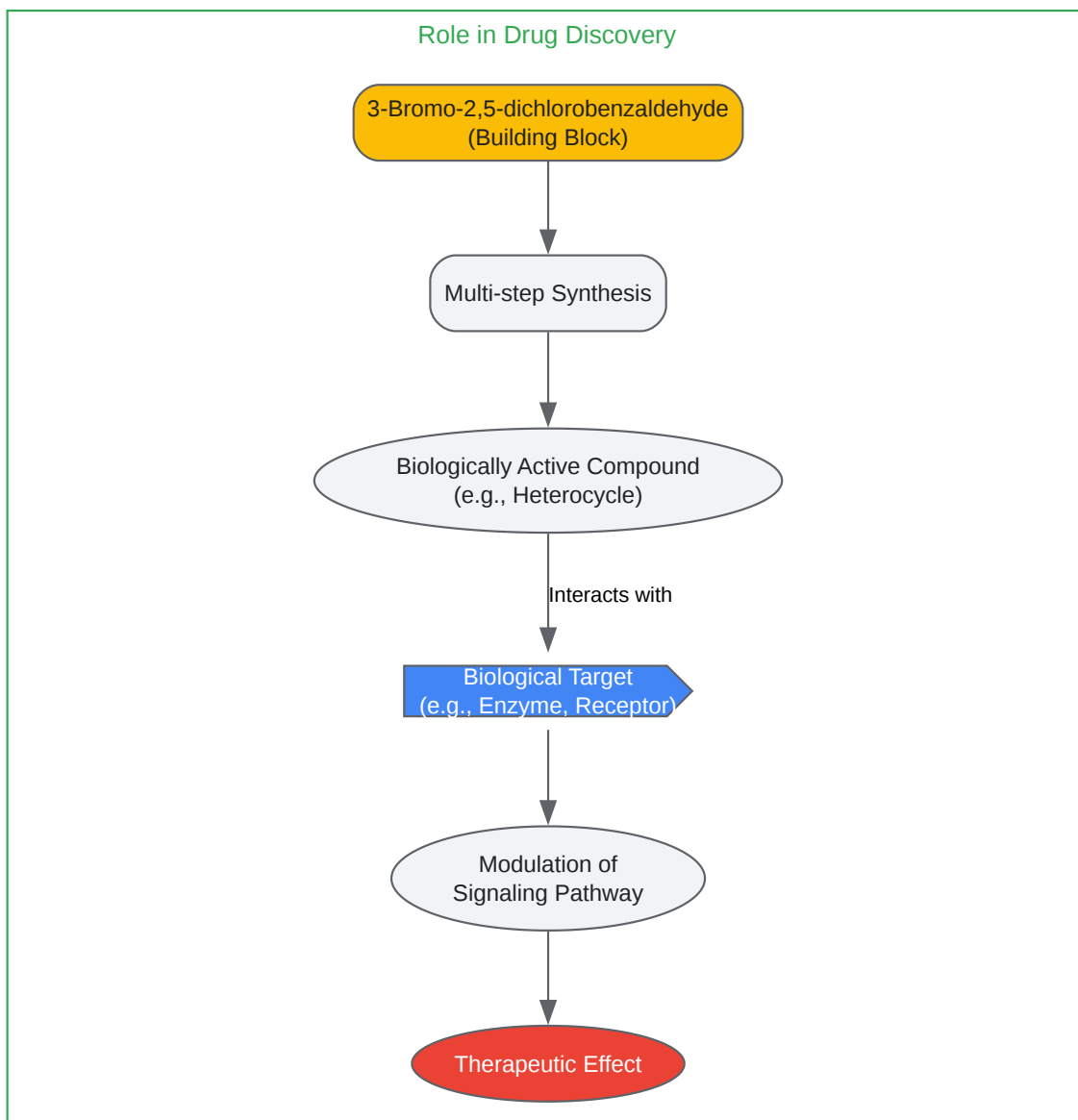
Synthesis

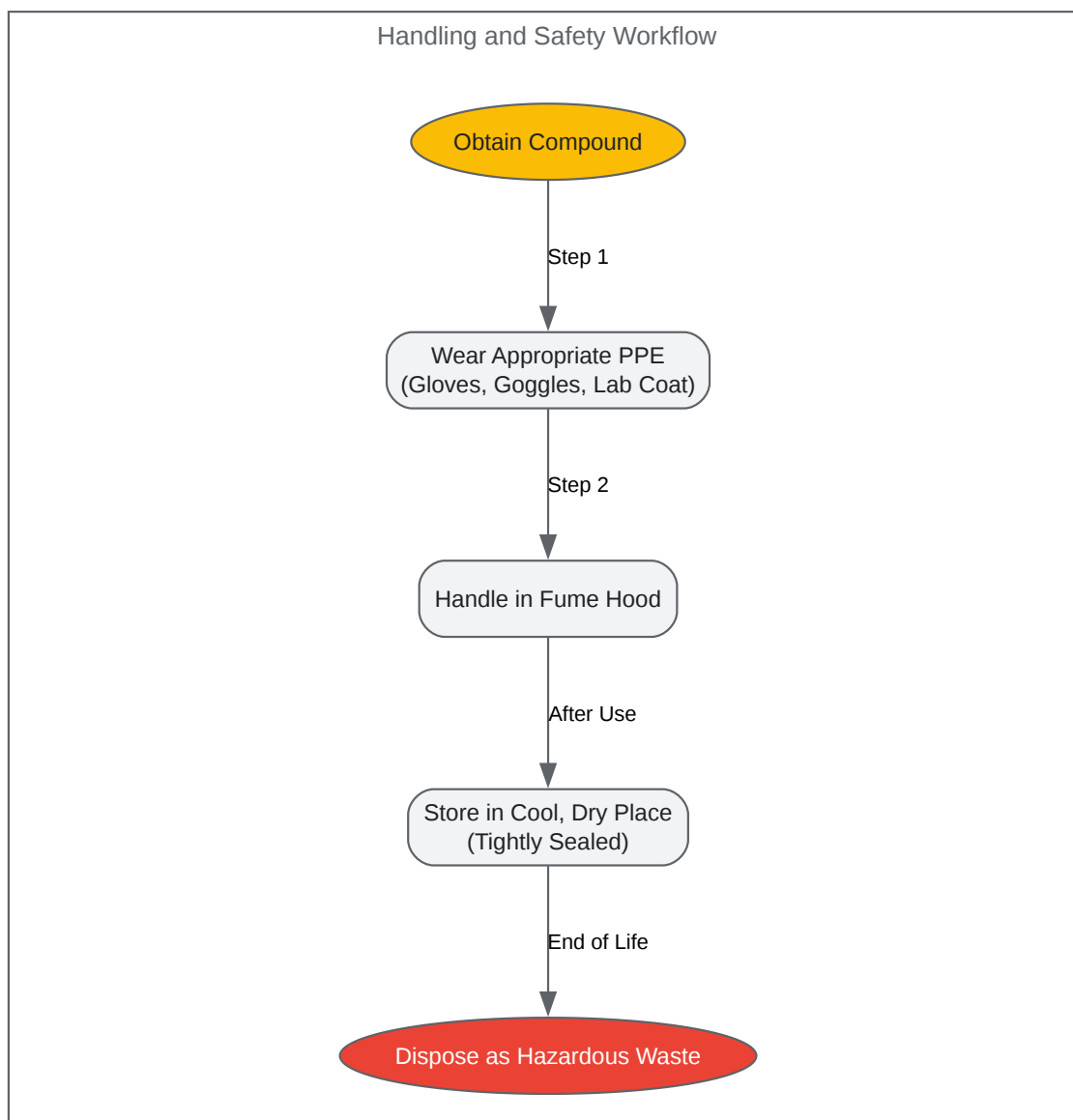
The synthesis of **3-Bromo-2,5-dichlorobenzaldehyde** can be achieved through several routes. A prominent method involves the electrophilic bromination of 2,5-dichlorobenzaldehyde. The existing chlorine atoms on the ring direct the incoming bromine electrophile.[2] Computational studies suggest that the chlorine at the C2 position has a significant ortho-directing effect, guiding the bromine to the C3 position.[2]

Another key synthetic pathway utilizes a diazonium salt intermediate.[2] This multi-step process typically begins with the diazotization of 2,3-dichloroaniline hydrochloride at low temperatures (2 - 7°C) using sodium nitrite in an acidic medium.[2] The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with a copper(I) bromide catalyst to introduce the bromine atom onto the aromatic ring.[2]









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